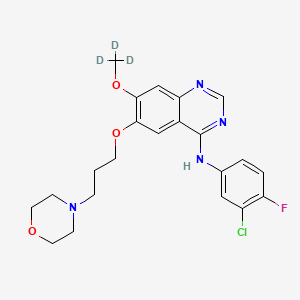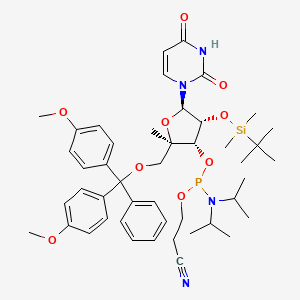
Haloperidol octanoate-d15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol octanoate-d15 is a deuterated form of haloperidol octanoate, a derivative of haloperidol. Haloperidol is a high-potency first-generation antipsychotic used to treat schizophrenia and other psychoses. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of haloperidol due to its stability and resistance to metabolic degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of haloperidol octanoate-d15 involves the esterification of haloperidol with octanoic acid-d15. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
Haloperidol octanoate-d15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form haloperidol and other metabolites.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Haloperidol and its metabolites.
Reduction: Reduced this compound.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Haloperidol octanoate-d15 is widely used in scientific research due to its stability and resistance to metabolic degradation. Its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of haloperidol.
Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of haloperidol.
Drug Development: Used in the development of new antipsychotic drugs with improved efficacy and reduced side effects.
Biological Research: Employed in studies related to the effects of haloperidol on various biological systems
Wirkmechanismus
Haloperidol octanoate-d15 exerts its effects by antagonizing dopamine receptors, particularly the D2 receptors in the brain. This antagonism reduces the overactivity of dopamine, which is associated with psychotic symptoms. The compound also interacts with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its antipsychotic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Haloperidol: The parent compound, used widely as an antipsychotic.
Haloperidol decanoate: A long-acting ester of haloperidol used for maintenance therapy in schizophrenia.
Fluphenazine: Another first-generation antipsychotic with similar pharmacological properties.
Uniqueness
Haloperidol octanoate-d15 is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation. This makes it particularly valuable in pharmacokinetic and metabolic studies, as it allows for more accurate tracking and analysis of the compound’s behavior in biological systems .
Eigenschaften
Molekularformel |
C29H37ClFNO3 |
|---|---|
Molekulargewicht |
517.1 g/mol |
IUPAC-Name |
[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate |
InChI |
InChI=1S/C29H37ClFNO3/c1-2-3-4-5-6-9-28(34)35-29(24-12-14-25(30)15-13-24)18-21-32(22-19-29)20-7-8-27(33)23-10-16-26(31)17-11-23/h10-17H,2-9,18-22H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,9D2 |
InChI-Schlüssel |
SWELMJJZDVTJRJ-NNQSSPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















